molecular formula C14H15F3N2OS B2478989 {1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol CAS No. 2415464-48-9

{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol

Cat. No.: B2478989
CAS No.: 2415464-48-9
M. Wt: 316.34
InChI Key: HNBURGGRTZPIDE-UHFFFAOYSA-N
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Description

{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol is an organic compound that features a trifluoromethyl group, a benzothiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with trifluoroacetic acid.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperidine derivative.

    Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to form the methanol group, often using reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the methanol group to a methyl group.

    Substitution: The trifluoromethyl group and benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzothiazole and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research, particularly in studying the effects of trifluoromethyl and benzothiazole groups on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making it a valuable component in drug design.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of {1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, while the benzothiazole and piperidine rings contribute to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl}methanol
  • {1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}ethanol
  • {1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}amine

Uniqueness

{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol stands out due to the combination of its trifluoromethyl group, benzothiazole ring, and piperidine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2OS/c15-14(16,17)10-2-1-3-11-12(10)18-13(21-11)19-6-4-9(8-20)5-7-19/h1-3,9,20H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBURGGRTZPIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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